molecular formula C16H10F2N2O2 B3031673 1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 618101-96-5

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3031673
CAS No.: 618101-96-5
M. Wt: 300.26 g/mol
InChI Key: ZIAAIZJXWLHTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions in the ring. This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring and a carboxylic acid group on the pyrazole ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2,4-difluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through various methods, such as the oxidation of a methyl group or the use of carboxylating agents. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(2,4-difluorophenyl)-5-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O2/c17-11-6-7-14(12(18)8-11)20-15(16(21)22)9-13(19-20)10-4-2-1-3-5-10/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAAIZJXWLHTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391613
Record name 2-(2,4-difluorophenyl)-5-phenylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618101-96-5
Record name 2-(2,4-difluorophenyl)-5-phenylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.